N~2~-Acetyl-N-[(pyridin-3-yl)methyl]-L-alpha-asparagine
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Overview
Description
N~2~-Acetyl-N-[(pyridin-3-yl)methyl]-L-alpha-asparagine is a compound that features a pyridine ring attached to an asparagine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-Acetyl-N-[(pyridin-3-yl)methyl]-L-alpha-asparagine typically involves the reaction of L-alpha-asparagine with a pyridine derivative under specific conditions. One common method involves the use of acyl halides or anhydrides to form the amide bond. The reaction conditions often include the use of solvents like toluene and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote C–C bond cleavage .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N~2~-Acetyl-N-[(pyridin-3-yl)methyl]-L-alpha-asparagine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like TBHP.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The pyridine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include iodine (I2), tert-butyl hydroperoxide (TBHP), and sodium borohydride. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
N~2~-Acetyl-N-[(pyridin-3-yl)methyl]-L-alpha-asparagine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N2-Acetyl-N-[(pyridin-3-yl)methyl]-L-alpha-asparagine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of the target molecules. The acetyl and asparagine moieties can also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, which also feature a pyridine ring and amide linkage .
Uniqueness
N~2~-Acetyl-N-[(pyridin-3-yl)methyl]-L-alpha-asparagine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications .
Properties
CAS No. |
61980-08-3 |
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Molecular Formula |
C12H15N3O4 |
Molecular Weight |
265.26 g/mol |
IUPAC Name |
(3S)-3-acetamido-4-oxo-4-(pyridin-3-ylmethylamino)butanoic acid |
InChI |
InChI=1S/C12H15N3O4/c1-8(16)15-10(5-11(17)18)12(19)14-7-9-3-2-4-13-6-9/h2-4,6,10H,5,7H2,1H3,(H,14,19)(H,15,16)(H,17,18)/t10-/m0/s1 |
InChI Key |
XVCHAIWZSGXWOZ-JTQLQIEISA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CC(=O)O)C(=O)NCC1=CN=CC=C1 |
Canonical SMILES |
CC(=O)NC(CC(=O)O)C(=O)NCC1=CN=CC=C1 |
Origin of Product |
United States |
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